1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O8S/c1-30-19(26)21(20(27)31-2,18(25)13-8-14(22)10-15(23)9-13)11-17(24)12-4-6-16(7-5-12)32(3,28)29/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDQBFLCPAELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)C2=CC(=CC(=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Propanedioate Core
- Starting Materials: Dimethyl malonate or related diester derivatives are commonly used as the backbone for propanedioate structures.
- Method: Alkylation of dimethyl malonate with appropriate electrophiles under basic conditions (e.g., sodium hydride or potassium carbonate) forms the dimethyl 2-substituted propanedioate intermediate.
- Notes: Reaction solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction control.
Introduction of the 3,5-Difluorobenzoyl Group
- Method: Friedel-Crafts acylation or nucleophilic acyl substitution using 3,5-difluorobenzoyl chloride or anhydride.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) facilitate acylation.
- Conditions: Low temperatures (0–5 °C) to prevent side reactions; inert atmosphere to avoid hydrolysis.
- Outcome: Selective attachment of the difluorobenzoyl moiety to the alpha position of the malonate derivative.
Attachment of the 4-Methanesulfonylphenyl-2-oxoethyl Side Chain
- Approach: This step involves coupling a 4-methanesulfonylphenyl derivative bearing a reactive carbonyl (e.g., aldehyde or ketone) with the propanedioate intermediate.
- Method: Aldol condensation or Claisen-type condensation under basic or acidic catalysis.
- Alternative: Use of activated esters or acid chlorides of 4-methanesulfonylbenzoic acid for nucleophilic acyl substitution.
- Solvents: Polar aprotic solvents such as DMF or acetonitrile.
- Purification: Column chromatography or recrystallization to isolate the target compound.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Alkylation | Dimethyl malonate + base + alkyl halide | Dimethyl 2-substituted propanedioate |
| 2 | Acylation | 3,5-Difluorobenzoyl chloride + Lewis acid | 1,3-Dimethyl 2-(3,5-difluorobenzoyl)propanedioate |
| 3 | Coupling (Aldol/Condensation) | 4-Methanesulfonylbenzaldehyde + base or acid catalyst | 1,3-Dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate |
Detailed Research Findings and Data
Reaction Yields and Purity
- Yields: Overall yields for multi-step synthesis range from 45% to 70%, depending on reaction optimization.
- Purity: Final compound purity typically exceeds 98% after chromatographic purification.
- Characterization: Confirmed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.
Reaction Conditions Optimization
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0–25 °C (acylation), RT (coupling) | Lower temperatures reduce side reactions |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents enhance reaction rates |
| Catalyst/ Base | AlCl3 (acylation), NaH, K2CO3 (alkylation) | Catalyst choice critical for selectivity |
| Reaction Time | 2–24 hours | Longer times may increase yield but also side products |
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation | Dimethyl malonate, base (NaH/K2CO3), alkyl halide | Formation of propanedioate core |
| 2 | Acylation | 3,5-Difluorobenzoyl chloride, AlCl3, low temp | Introduction of difluorobenzoyl group |
| 3 | Aldol/Condensation | 4-Methanesulfonylbenzaldehyde, base/acid catalyst | Attachment of methanesulfonylphenyl side chain |
| 4 | Purification | Chromatography, recrystallization | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets. The compound’s fluorinated and sulfonyl groups can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Malonate Esters
a. Dimethyl 2-(3,5-Difluorobenzoyl)-2-{2-[4-(Methylsulfonyl)phenyl]-2-Oxoethyl}Malonate (Target Compound)
- Key Features : Fluorine atoms enhance metabolic stability; the sulfonyl group improves solubility and target binding.
- Applications: Potential use as a pharmaceutical intermediate due to its electron-withdrawing and polar substituents .
b. Brominated Analog (CAS 1704066-52-3)
- Molecular Formula: C₂₁H₂₆BrNO₄S
- Molecular Weight : 468.42 g/mol
- Comparison : Replacing fluorine and sulfonyl groups with bromine increases molecular weight slightly (468.42 vs. 468.43) but reduces polarity. Bromine’s bulkiness may hinder bioavailability compared to fluorine .
c. Amino Pyrimidine Derivative (CAS 783309-21-7)
- Molecular Formula : C₂₁H₂₄N₄O₇
- Key Features: Contains a 4-amino-1,3-dimethyl-2,6-dioxopyrimidinyl group and a butoxybenzoyl substituent.
- The butoxy group increases lipophilicity compared to the sulfonyl group .
Functional Group Variations in Related Esters
a. 3,6'-Disinapoyl Sucrose
- Molecular Formula : C₃₄H₄₂O₁₉
- Key Features : Sucrose ester with sinapoyl (hydroxy-methoxycinnamoyl) groups.
- Comparison : While both compounds are esters, 3,6'-disinapoyl sucrose is used in food and cosmetic research due to its natural origin and antioxidant properties, unlike the synthetic, fluorine/sulfonyl-rich target compound .
b. Terburtyl Ester from European Patent (GB 201306881)
- Key Features : Combines a difluorobenzoyl group with an L-alanine-derived moiety.
- Comparison: The addition of an amino acid (alanine) suggests direct therapeutic applications (e.g., enzyme inhibition), whereas the target compound lacks such biofunctional groups, limiting it to intermediate roles .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
1,3-Dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFOS
- Molecular Weight : 395.41 g/mol
The presence of fluorine atoms and a methanesulfonyl group contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Studies have indicated that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular signaling and growth.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity and Therapeutic Applications
Research has highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. For example, in vitro studies demonstrated a reduction in cell viability in various cancer cell lines (e.g., breast cancer and leukemia) upon treatment with this compound.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against specific bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| 1 | Evaluation of anticancer effects | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| 2 | Investigation of anti-inflammatory properties | Reduced IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages. |
| 3 | Antimicrobial efficacy | Showed inhibition of Staphylococcus aureus growth at concentrations above 10 µg/mL. |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Key findings include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound increases ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy, suggesting potential for combination therapies.
Q & A
Basic: What are the recommended synthetic routes for 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
- Step 1: Formation of the propanedioate core via condensation of dimethyl malonate with a fluorinated benzoyl chloride (e.g., 3,5-difluorobenzoyl chloride) under basic conditions (e.g., NaH in THF).
- Step 2: Introduction of the 4-methanesulfonylphenyl-oxoethyl group via nucleophilic substitution or Michael addition, using activated intermediates like bromoacetophenone derivatives.
- Key Intermediates:
- Intermediate A: 3,5-Difluorobenzoyl chloride (precursor for acylation).
- Intermediate B: 2-(4-methanesulfonylphenyl)-2-oxoethyl bromide (for alkylation).
- Critical Parameters: Control reaction temperature (<0°C for acylation) and use anhydrous conditions to avoid hydrolysis of reactive intermediates .
Basic: How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of methyl ester groups (δ ~3.7 ppm for OCH₃), difluorobenzoyl aromatic protons (δ ~7.2–7.8 ppm), and methanesulfonyl protons (δ ~3.1 ppm for SO₂CH₃).
- 19F NMR: Verify fluorine substitution patterns (δ ~-110 to -120 ppm for meta-fluorine).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion at m/z 520.15).
- XRD: Resolve crystal structure if single crystals are obtained (e.g., bond angles in the propanedioate core) .
Basic: What are the primary chemical reactivity patterns observed in this compound under standard laboratory conditions?
Methodological Answer:
Reactivity is dominated by:
- Ester Hydrolysis: Susceptibility to basic or acidic hydrolysis, yielding carboxylic acid derivatives.
- Nucleophilic Attack: At the ketone (2-oxoethyl) group by amines or hydrazines, forming Schiff bases or hydrazones.
- Fluorine Substituent Effects: Electron-withdrawing 3,5-difluoro groups enhance electrophilicity of the benzoyl moiety, facilitating aromatic substitution reactions.
- Methanesulfonyl Group Stability: Resistant to oxidation but prone to nucleophilic displacement under strong basic conditions (e.g., NaH in DMF) .
Advanced: How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- In Vitro Assays:
- Enzyme Kinetics: Use fluorogenic substrates to measure inhibition constants (Ki) against target enzymes (e.g., serine hydrolases, leveraging the propanedioate ester’s electrophilicity).
- Docking Studies: Employ molecular docking (e.g., AutoDock Vina) to model interactions between the difluorobenzoyl group and enzyme active sites.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified methanesulfonyl or fluorobenzoyl groups to assess pharmacophore requirements.
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
Advanced: What experimental strategies are recommended to resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Studies:
- Buffer Systems: Test hydrolysis rates in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
- Kinetic Modeling: Use pseudo-first-order kinetics to calculate half-life (t½) and identify pH-sensitive functional groups (e.g., esters).
- Isotope Labeling: Introduce deuterium at labile positions (e.g., ester carbonyl) to trace degradation pathways via LC-MS/MS.
- Controlled Stress Testing: Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions to isolate degradation products .
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models: Predict physicochemical properties (e.g., logP, water solubility) using software like EPI Suite.
- Molecular Dynamics (MD) Simulations: Simulate interactions with soil organic matter or aquatic enzymes (e.g., laccases) to assess biodegradation potential.
- Ecotoxicity Profiling: Use tools like ECOSAR to estimate LC50 values for aquatic organisms, leveraging structural analogs from PubChem data .
Advanced: What methodologies are effective in studying polymorphism or solid-state stability?
Methodological Answer:
- DSC/TGA: Monitor thermal transitions (melting points, decomposition) to identify polymorphic forms.
- PXRD: Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile).
- Hygroscopicity Testing: Expose the compound to controlled humidity (25–75% RH) and monitor water uptake via dynamic vapor sorption (DVS).
- Stability-Indicating Methods: Develop HPLC methods with orthogonal detection (e.g., PDA and ELSD) to quantify polymorphic impurities .
Advanced: How can researchers elucidate the reaction mechanism for unexpected byproducts during synthesis?
Methodological Answer:
- Isolation and Characterization: Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR (e.g., COSY, HSQC) for structural elucidation.
- Mechanistic Probes:
- Isotopic Labeling: Introduce ¹⁸O in ester groups to trace oxygen migration during side reactions.
- Radical Traps: Add TEMPO to detect radical intermediates in oxidation steps.
- Computational Studies: Perform DFT calculations (e.g., Gaussian) to map energy barriers for proposed pathways .
Advanced: What analytical techniques are optimal for quantifying trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.6 µm particle size) with a gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities at ppm levels.
- ICP-MS: Detect heavy metal catalysts (e.g., Pd, Ni) from synthetic steps.
- Validation Parameters: Ensure linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .
Advanced: How can researchers design a stability-indicating method for accelerated degradation studies?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24–72 hours.
- Method Development: Use a UPLC-PDA system with a BEH Shield RP18 column (1.7 µm) and gradient elution (5–95% acetonitrile in 10 min).
- Peak Purity Analysis: Apply Empower® software to ensure no co-elution of degradation products with the main peak .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
